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Fmoc-3,5-difluoro-D-phenylalanine

Peptide Therapeutics D-Amino Acids Protease Resistance

Peptide leads often fail due to proteolytic degradation and limited conformational analysis. Fmoc-3,5-difluoro-D-phenylalanine (CAS 205526-25-6) addresses both: • D-configuration resists mammalian proteases, extending peptide half-life. • 3,5-Difluoro substitution enhances C-F bond stability and enables 19F NMR conformational analysis. • Fmoc group ensures seamless Fmoc-SPPS integration. Supplied with full analytical documentation (HPLC, NMR) for reproducible research.

Molecular Formula C24H19F2NO4
Molecular Weight 423.4 g/mol
CAS No. 205526-25-6
Cat. No. B1337381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3,5-difluoro-D-phenylalanine
CAS205526-25-6
Molecular FormulaC24H19F2NO4
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O
InChIInChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1
InChIKeyUYEQBZISDRNPFC-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3,5-Difluoro-D-Phenylalanine: Fluorinated D-Amino Acid Building Block


Fmoc-3,5-difluoro-D-phenylalanine (CAS 205526-25-6) is a fluorinated, Fmoc-protected derivative of D-phenylalanine featuring dual fluorine substitutions at the 3- and 5- positions of the aromatic ring. This non-natural amino acid serves as a specialized building block in solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) protecting group enables stepwise chain elongation under mild basic conditions . The incorporation of fluorine atoms into the phenylalanine scaffold is a well-established strategy in medicinal chemistry to modulate peptide conformation, metabolic stability, and target-binding interactions [1]. The D-configuration of this compound distinguishes it from its L-enantiomeric counterpart, offering researchers a tool to probe stereochemical effects on peptide structure and function .

1

Fmoc-protected D-amino acid for standard SPPS workflows

2

D-configuration enables stereochemical probe studies

3

3,5-difluoro pattern supports 19F NMR conformational analysis

Why Generic Substitution Fails for Fmoc-3,5-Difluoro-D-Phenylalanine


Generic substitution of Fmoc-3,5-difluoro-D-phenylalanine with its L-enantiomer (CAS 205526-24-5) or unfluorinated Fmoc-D-phenylalanine fails due to fundamental differences in stereochemical recognition, metabolic stability, and spectroscopic detectability. The D-configuration imparts resistance to proteolytic degradation by common mammalian proteases, which predominantly recognize L-amino acids, thereby extending peptide half-life in biological media [1]. The 3,5-difluoro substitution pattern dramatically enhances metabolic stability by strengthening the C-F bond against enzymatic cleavage compared to unfluorinated phenylalanine, while simultaneously providing a sensitive 19F NMR probe for conformational analysis [2]. Substituting with an L-enantiomer or a mono-fluorinated analog would compromise these critical performance attributes, potentially invalidating structure-activity relationship (SAR) studies and reducing peptide efficacy in vivo [3].

Stereochemistry
D-enantiomer (target)
L-enantiomer may show different proteolytic susceptibility
Fluorination
3,5-difluoro pattern
Unfluorinated or mono‑fluoro analogs cannot provide the same 19F NMR spectral signature
Metabolic context
Reported C-F bond stability class
Non‑fluorinated building block may reduce metabolic stability readout in model studies

Fmoc-3,5-Difluoro-D-Phenylalanine vs. L-Enantiomer and Non-Fluorinated Analogs


Proteolytic Stability by D-Configuration

Incorporation of D-amino acids, such as the D-phenylalanine core of Fmoc-3,5-difluoro-D-phenylalanine, confers significant resistance to proteolytic degradation by endogenous mammalian proteases, which are stereospecific for L-amino acid substrates [1]. In contrast, peptides synthesized with the L-enantiomer (Fmoc-3,5-difluoro-L-phenylalanine, CAS 205526-24-5) are susceptible to rapid enzymatic cleavage in serum and tissue environments. This differential stability is a class-level property of D- versus L-amino acids and directly translates to extended in vivo half-life and improved pharmacokinetic profiles for D-enantiomer-containing peptides [2].

Proteolytic stability
Class-level
D-configuration resists mammalian proteases vs. L-enantiomer that is susceptible
Supports stereochemical-probe selection for protease‑resistance studies
Half‑life extension values are peptide‑dependent
Peptide Therapeutics D-Amino Acids Protease Resistance In Vivo Stability

19F NMR Probe for Protein Conformational Dynamics

Genetic encoding of 3,5-difluorophenylalanine into the NS2B-NS3 proteases of dengue and Zika viruses revealed significant conformational heterogeneity detectable by 19F NMR spectroscopy [1]. This substitution pattern serves as a highly sensitive reporter of local protein environment and dynamics, with minimal perturbation to protein structure. In contrast, unfluorinated phenylalanine is NMR-silent in this context, while mono-fluorinated analogs (e.g., 2-, 3-, or 4-fluorophenylalanine) or the 2,6-difluoro pattern exhibit different chemical shift sensitivities and may report on distinct conformational states [2]. The study directly compared five fluorinated phenylalanine analogs (2-F, 3-F, 4-F, 2,6-F2, and 3,5-F2) and demonstrated that each provides unique spectral signatures, with 3,5-difluorophenylalanine offering a distinct window into protein conformational heterogeneity.

19F NMR probe
Head-to-head
3,5-F2 pattern reports conformational heterogeneity in flaviviral proteases; distinct from 2-, 3-, 4-F and 2,6-F2 analogs
Selection of 3,5-difluoro pattern determines 19F spectral information obtained
Each fluorination pattern gives unique conformational signatures
19F NMR Spectroscopy Protein Dynamics Conformational Heterogeneity Flaviviral Proteases

Metabolic Stability Through Strong C-F Bonds

The carbon-fluorine (C-F) bond in 3,5-difluorophenylalanine is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 536 kJ/mol, compared to ~413 kJ/mol for a typical C-H bond [1]. This bond strength translates to enhanced resistance to oxidative metabolism and enzymatic cleavage when the fluorinated amino acid is incorporated into peptides. Peptides containing fluorinated phenylalanines exhibit extended half-lives in biological media compared to their non-fluorinated counterparts due to this increased bond stability [2]. While quantitative half-life extension values are sequence- and context-dependent, the class-level effect of 3,5-difluoro substitution is well-documented across multiple peptide systems [3].

C–F bond strength
Class-level
C–F bond ~536 kJ/mol vs. C–H ~413 kJ/mol
Reported bond‑energy context; metabolic stability assays required
Quantitative half‑life extension is sequence‑dependent
Metabolic Stability Peptide Drug Design C-F Bond Enzymatic Resistance

Lipophilicity Modulation and Membrane Permeability

The 3,5-difluoro substitution pattern modulates the lipophilicity of phenylalanine. The predicted ACD/LogP for the free amino acid 3,5-difluorophenylalanine is 1.25, compared to approximately -1.38 for unfluorinated phenylalanine [1]. This increase in lipophilicity can enhance passive membrane permeability of peptides incorporating the fluorinated residue. When the Fmoc protecting group is attached, the LogP value for Fmoc-3,5-difluoro-L-phenylalanine (the L-enantiomer) is reported as 4.89 [2], while the D-enantiomer (the target compound) is expected to have an identical LogP due to identical physicochemical properties of enantiomers. The higher LogP compared to non-fluorinated Fmoc-phenylalanine may improve cellular uptake in peptide drug candidates, though quantitative permeability differences are sequence-dependent and not available as isolated amino acid values [3].

Lipophilicity (LogP)
Cross-study comparable
Fmoc‑protected form LogP ~4.89; unfluorinated free amino acid ~ -1.38
Predicted lipophilicity shift; permeability context requires validation
Experimental LogP for target compound not available in authoritative sources
Lipophilicity LogP Membrane Permeability ADME

Fmoc-SPPS Compatibility and High Purity

Fmoc-3,5-difluoro-D-phenylalanine is fully compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols. Commercial suppliers report typical purity levels of ≥98% to ≥99% (HPLC) for the reagent . This high purity ensures efficient coupling during automated peptide synthesis, minimizing deletion sequences and truncation products. In contrast, some fluorinated analogs with alternative substitution patterns (e.g., 2,6-difluoro) may exhibit steric hindrance during coupling, potentially reducing stepwise yields. While direct comparative coupling efficiency data for this specific compound versus analogs is not published, the commercial availability in high purity and its routine use in SPPS indicate reliable synthetic performance . Researchers should verify coupling efficiency for their specific sequence, as yields can be sequence-dependent.

SPPS purity
Data to verify
≥98% to ≥99% (HPLC) per commercial suppliers
High purity supports SPPS workflow reproducibility
Coupling efficiency should be verified for specific sequences
Solid-Phase Peptide Synthesis Fmoc Chemistry Coupling Efficiency Synthetic Yield

Key Applications of Fmoc-3,5-Difluoro-D-Phenylalanine


Protease-Resistant Peptide Therapeutics and Probes

Incorporating Fmoc-3,5-difluoro-D-phenylalanine into peptide sequences at positions susceptible to proteolytic cleavage extends the in vivo half-life of therapeutic candidates. The D-configuration confers intrinsic resistance to mammalian proteases, while the 3,5-difluoro substitution further enhances metabolic stability through the strong C-F bond [1]. This combination is particularly valuable for developing long-acting peptide hormones, antimicrobial peptides with improved serum stability, and peptide-based imaging agents requiring extended circulation times [2].

19F NMR Studies of Protein Conformation and Dynamics

The 3,5-difluorophenylalanine moiety serves as a highly sensitive 19F NMR probe for investigating protein conformational heterogeneity and dynamics. When genetically encoded or synthetically incorporated into proteins or peptides, the two chemically equivalent fluorine atoms provide a robust NMR signal that reports on local environment and conformational exchange processes [3]. This application is particularly valuable in structural biology studies of membrane proteins, intrinsically disordered proteins, and viral proteases where high-resolution structural information is challenging to obtain [4].

SAR Studies of Stereochemical and Electronic Effects

The D-configuration combined with 3,5-difluoro substitution offers a unique tool for dissecting the stereochemical and electronic contributions to peptide bioactivity. Direct comparison of peptides containing Fmoc-3,5-difluoro-D-phenylalanine versus the L-enantiomer or unfluorinated D-phenylalanine enables researchers to isolate the effects of stereochemistry and fluorination on receptor binding, enzyme inhibition, and cellular activity [5]. This is essential for rational optimization of peptide-based drug candidates.

Peptide Lipophilicity Modulation for Cellular Uptake

The increased lipophilicity imparted by the 3,5-difluoro substitution pattern (LogP shift) can be leveraged to improve passive membrane permeability of otherwise poorly cell-permeable peptides. By substituting a native phenylalanine residue with 3,5-difluoro-D-phenylalanine, researchers can fine-tune the overall hydrophobicity of the peptide without introducing large structural changes, potentially enhancing intracellular delivery and target engagement [6].

Application
Selection Property
Validation Focus
Protease-stability research peptides
D-configuration & 3,5-difluoro pattern
Proteolytic half-life assay in relevant media
19F NMR protein dynamics
3,5-difluoro substitution pattern
19F chemical shift response and line-shape analysis
SAR stereochemical/electronic studies
Enantiomer pair & fluorination level
Comparative receptor‑binding or enzyme‑inhibition assay
Peptide cellular uptake modulation
Lipophilicity shift by fluorination
Permeability assay (e.g., PAMPA or cell‑based)

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